N-[1-(2,2-difluoroethyl)pyrazol-3-yl]-5,6,7,8-tetrahydroquinoline-8-carboxamide
Description
N-[1-(2,2-difluoroethyl)pyrazol-3-yl]-5,6,7,8-tetrahydroquinoline-8-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a difluoroethyl group and a tetrahydroquinoline moiety, making it a versatile candidate for research in medicinal chemistry, particularly in the development of novel therapeutic agents.
Properties
IUPAC Name |
N-[1-(2,2-difluoroethyl)pyrazol-3-yl]-5,6,7,8-tetrahydroquinoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4O/c16-12(17)9-21-8-6-13(20-21)19-15(22)11-5-1-3-10-4-2-7-18-14(10)11/h2,4,6-8,11-12H,1,3,5,9H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZIEMUWDIMIQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)C(=O)NC3=NN(C=C3)CC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,2-difluoroethyl)pyrazol-3-yl]-5,6,7,8-tetrahydroquinoline-8-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole core. The difluoroethyl group can be introduced via electrophilic or nucleophilic difluoromethylation reactions, often using difluorocarbene precursors or difluoromethyl halides .
The tetrahydroquinoline moiety is usually synthesized through a Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst. The final step involves coupling the pyrazole and tetrahydroquinoline intermediates through amide bond formation, typically using coupling reagents like EDCI or HATU .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,2-difluoroethyl)pyrazol-3-yl]-5,6,7,8-tetrahydroquinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrazole ring or the tetrahydroquinoline moiety using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
N-[1-(2,2-difluoroethyl)pyrazol-3-yl]-5,6,7,8-tetrahydroquinoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Mechanism of Action
The mechanism of action of N-[1-(2,2-difluoroethyl)pyrazol-3-yl]-5,6,7,8-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance binding affinity and selectivity by forming strong interactions with target proteins. The pyrazole ring can participate in hydrogen bonding and π-π stacking interactions, while the tetrahydroquinoline moiety can provide additional hydrophobic contacts .
Comparison with Similar Compounds
Similar Compounds
N-(1H-pyrazol-5-yl)-hexahydroquinoline-3-carbonitrile: Similar structure but with a nitrile group instead of a carboxamide.
2,6-bis(pyrazol-3-yl)pyridines: Contains two pyrazole rings and a pyridine core, used in coordination chemistry.
Uniqueness
N-[1-(2,2-difluoroethyl)pyrazol-3-yl]-5,6,7,8-tetrahydroquinoline-8-carboxamide is unique due to the presence of the difluoroethyl group, which can significantly influence its chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
